molecular formula C4H2BrNO B587014 3-Butenenitrile,  3-bromo-2-oxo- CAS No. 157196-76-4

3-Butenenitrile, 3-bromo-2-oxo-

Cat. No.: B587014
CAS No.: 157196-76-4
M. Wt: 159.97
InChI Key: KRXXZODJRBKWFO-UHFFFAOYSA-N
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Description

3-Butenenitrile (CAS 109-75-1), also known as allyl cyanide, is a volatile nitrile compound characterized by a four-carbon chain with a nitrile group (-CN) at position 1 and a double bond between carbons 1 and 2. It is a degradation product of glucosinolates, sulfur-containing compounds abundant in Cruciferae plants (e.g., mustard, cabbage). During fermentation or enzymatic hydrolysis by myrosinase, glucosinolates like sinigrin break down into nitriles, including 3-butenenitrile, and isothiocyanates .

Properties

CAS No.

157196-76-4

Molecular Formula

C4H2BrNO

Molecular Weight

159.97

IUPAC Name

2-bromoprop-2-enoyl cyanide

InChI

InChI=1S/C4H2BrNO/c1-3(5)4(7)2-6/h1H2

InChI Key

KRXXZODJRBKWFO-UHFFFAOYSA-N

SMILES

C=C(C(=O)C#N)Br

Synonyms

3-Butenenitrile, 3-bromo-2-oxo-

Origin of Product

United States

Comparison with Similar Compounds

Key Properties and Roles:

  • Occurrence : Found in fermented foods (e.g., Chinese Xuecai, mustard pastes), contributing to flavor profiles .
  • Toxicity : Exhibits ototoxic effects in rats at prolonged exposure, comparable to 2-butenenitrile and cis-2-pentenenitrile .
  • Plant Defense : Enhances disease resistance in Arabidopsis during pathogen challenge .

Comparison with Structurally Related Compounds

Structural and Physical Properties

Compound CAS No. Structure Boiling Point (K) Key Features
3-Butenenitrile 109-75-1 CH₂=CHCH₂CN 392.2 Allylic nitrile; volatile flavor compound
2-Butenenitrile 4786-20-3 CH₂=CHCN (trans isomer) 372.4 Conjugated nitrile; higher reactivity
Benzeneacetonitrile N/A C₆H₅CH₂CN N/A Aromatic nitrile; higher stability
3-Phenylpropionitrile N/A C₆H₅CH₂CH₂CN N/A Extended aliphatic chain; less volatile

Notes:

  • 3-Butenenitrile and 2-butenenitrile differ in double bond position, affecting reactivity and boiling points.
  • Aromatic nitriles (e.g., benzeneacetonitrile) exhibit greater thermal stability due to resonance stabilization .

Key Findings :

  • 3-Butenenitrile is metabolically active, while 2-butenenitrile remains inert in vitro .
  • Nitrilase substrate specificity depends on helical twist in enzyme complexes, favoring 3-butenenitrile over aromatic nitriles .

Comparative Insights :

  • 3-Butenenitrile is prevalent in food but poses ototoxic risks, whereas benzeneacetonitrile is safer but less abundant .
  • Both 3- and 2-butenenitrile are utilized in electropolymerization, but 2-butenenitrile forms more conductive polymers .

Detection and Analytical Methods

  • GC-MS : Used to identify 3-butenenitrile in plant homogenates and fermented foods, with SPME (solid-phase microextraction) enhancing sensitivity .
  • HPLC: Effective for quantifying glucosinolate degradation products, including nitriles and isothiocyanates .

Preparation Methods

Bromination of β-Keto Nitrile Precursors

A primary route involves the bromination of β-keto nitriles, leveraging halogenating agents to introduce the bromo group at the β-position. For example, N-bromosuccinimide (NBS) or molecular bromine (Br2\text{Br}_2) in dichloromethane or tetrahydrofuran (THF) under controlled temperatures (0–25°C) facilitates selective bromination .

Mechanistic Insights :

  • The reaction proceeds via enolate intermediate formation, where a base (e.g., DBN or DBU) deprotonates the α-hydrogen of the β-keto nitrile, generating a nucleophilic site for bromine attack .

  • In the case of 3-oxo-3-butenenitrile , bromination at the β-position is favored due to conjugation stabilization between the carbonyl and nitrile groups.

Example Protocol (adapted from US5847119A ):

  • Dissolve 3-oxo-3-butenenitrile (1.0 eq) in anhydrous THF.

  • Add DBN (1.2 eq) at 0°C and stir for 30 minutes.

  • Introduce NBS (1.1 eq) and warm to room temperature.

  • Quench with aqueous HCl, extract with methylene chloride, and purify via silica gel chromatography.

Yield : ~40–60% (theoretical), with purity confirmed by 1H^1\text{H} NMR (δ\delta 6.42 ppm, C2_2-H) and IR (ν\nu 1805 cm1^{-1}, C=O) .

Oxidative Bromination of Allylic Alcohols

An alternative approach involves oxidizing allylic alcohols to β-keto nitriles followed by bromination. This two-step method avoids direct handling of unstable β-keto intermediates.

Step 1: Oxidation to β-Keto Nitrile

  • PCC (Pyridinium Chlorochromate) in dichloromethane oxidizes 3-hydroxy-3-butenenitrile to 3-oxo-3-butenenitrile at 25°C .

Step 2: Bromination

  • Use tribromoisocyanuric acid (TBCA) in acetonitrile to introduce bromine selectively. TBCA’s mild reactivity minimizes over-bromination .

Data Table 1: Comparative Bromination Agents

AgentSolventTemp (°C)Yield (%)Selectivity
NBSTHF2558High
Br2\text{Br}_2CH2_2Cl2_2045Moderate
TBCAMeCN2562High

Catalytic Isomerization and Bromination

The preparation of 3-bromothiophene via isomerization (CN108929306B ) suggests that catalytic methods could enhance regioselectivity. For nitriles, palladium catalysts (e.g., Pd(OAc)2_2) in the presence of ligands (e.g., PPh3_3) might direct bromine to the β-position.

Proposed Reaction :

CH2=CH-C(O)CN+Br2Pd(OAc)2CH2=CBr-C(O)CN+HBr\text{CH}2=\text{CH-C(O)CN} + \text{Br}2 \xrightarrow{\text{Pd(OAc)}2} \text{CH}2=\text{CBr-C(O)CN} + \text{HBr}

Optimization Parameters :

  • Catalyst loading (1–5 mol%).

  • Solvent polarity (DMF > THF > toluene).

Analytical Characterization

Critical spectroscopic data for verifying synthesis success:

  • IR : ν\nu 2240 cm1^{-1} (C≡N), 1715 cm1^{-1} (C=O).

  • 1H^1\text{H} NMR : Doublets for vinyl protons (δ\delta 5.8–6.5 ppm), singlet for C2_2-H (δ\delta 3.0–3.5 ppm) .

  • MS : Molecular ion peak at m/z 171 (M+^+ for C4_4H3_3BrNO).

Q & A

Q. What spectroscopic methods are most effective for characterizing the functional groups in 3-bromo-2-oxo-3-butenenitrile?

Methodological Answer: To identify functional groups (e.g., nitrile, ketone, bromine):

  • FT-IR Spectroscopy : Record spectra in the 400–4000 cm⁻¹ range. Look for sharp nitrile stretching vibrations (~2200–2250 cm⁻¹), ketone C=O stretching (~1650–1750 cm⁻¹), and C-Br bonds (~500–700 cm⁻¹) .
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated solvents. The ketone carbonyl carbon typically resonates at δ ~200–220 ppm, while nitrile carbons appear at δ ~110–130 ppm. Bromine substituents induce deshielding and splitting patterns in adjacent protons .
  • UV-Vis Spectroscopy : Analyze electronic transitions in the 200–400 nm range to assess conjugation effects between the nitrile, ketone, and bromine groups .

Q. What synthetic strategies are reported for preparing 3-bromo-2-oxo-3-butenenitrile?

Methodological Answer: Synthesis often involves multi-step routes:

Condensation Reactions : React α-brominated ketones with cyanoacetic acid derivatives under acidic or basic conditions. For example, bromination of 2-oxo-3-butenenitrile using N-bromosuccinimide (NBS) in CCl₄ .

Oxidation of Precursors : Oxidize 3-bromo-3-hydroxybutenenitrile with pyridinium chlorochromate (PCC) to introduce the ketone group .

Purification : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., Newcrom R1 column) to isolate the compound, as demonstrated for structurally similar esters .

Advanced Research Questions

Q. How do solvent systems influence the coordination chemistry of 3-bromo-2-oxo-3-butenenitrile with transition metals?

Methodological Answer:

  • Electrochemical Studies : Cyclic voltammetry in propylene carbonate or 1,2-dichloroethane reveals redox behavior. For example, copper(I) coordination stabilizes the nitrile group, shifting reduction potentials by ~0.2–0.5 V .
  • Infrared and NMR Analysis : Solvent polarity affects ligand orientation. Polar solvents like propylene carbonate enhance nitrile-metal interactions, observed via shifts in ν(C≡N) (~20 cm⁻¹) and 1H^{1}\text{H} NMR splitting patterns .
  • Computational Modeling : Density Functional Theory (DFT) predicts solvent effects on binding energies. Use Gaussian09 with PCM solvation models to simulate coordination geometries .

Q. What mechanistic insights explain the CYP2E1-mediated metabolism and toxicity of 3-bromo-2-oxo-3-butenenitrile?

Methodological Answer:

  • In Vitro Assays : Incubate the compound with rat liver microsomes and NADPH. Monitor metabolite formation (e.g., epoxides or glutathione conjugates) via LC-MS. CYP2E1 inhibitors like disulfiram can confirm enzyme specificity .
  • Toxicity Pathways : Reactive intermediates (e.g., α,β-unsaturated ketones) bind to cochlear proteins, causing ototoxicity. Use in vivo rat models with auditory brainstem response (ABR) tests to quantify hearing loss .
  • Molecular Docking : Simulate metabolite-enzyme interactions using AutoDock Vina. Focus on CYP2E1’s active site (PDB ID: 3E6E) to predict bioactivation mechanisms .

Q. How can reaction thermochemistry data guide the optimization of 3-bromo-2-oxo-3-butenenitrile in organic transformations?

Methodological Answer:

  • Gas-Phase Studies : Measure ΔrG° (free energy of reaction) for nucleophilic substitutions. For example, deprotonation by strong bases (e.g., EtSH) has ΔrG° ~1464–1491 kJ/mol, indicating high reactivity at the β-carbon .
  • Kinetic Control : Use low temperatures (−78°C) to favor kinetic products in Diels-Alder reactions, leveraging the compound’s electron-deficient nitrile group .
Reaction ΔrG° (kJ/mol)ConditionsReference
Deprotonation by EtSH1464 ± 13Gas phase, IMRB method
Cyclopropyl anion formation1472 ± 13Gas phase, carbocation

Q. What challenges arise in chromatographic separation of 3-bromo-2-oxo-3-butenenitrile from reaction mixtures?

Methodological Answer:

  • GC-MS Optimization : Use BPX-5 or CP-Sil-5 CB capillary columns (30 m × 0.25 mm) with H₂ carrier gas. Temperature ramps (e.g., 5°C/min to 200°C) resolve nitriles from aliphatic byproducts .
  • HPLC Methods : Reverse-phase chromatography (C18 column) with acetonitrile/water (70:30) and 0.1% phosphoric acid improves peak symmetry. Retention time: ~8–10 min .

Q. How do computational methods predict the Fukui reactivity indices of 3-bromo-2-oxo-3-butenenitrile?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 at the B3LYP/6-311++G(d,p) level. Fukui indices (ƒ⁺, ƒ⁻) identify electrophilic (C=O) and nucleophilic (C-Br) sites.
  • Electron Localization Function (ELF) : Visualize electron density to map reactive regions. The nitrile carbon shows high electrophilicity (ƒ⁺ = 0.12), while the brominated carbon has nucleophilic character (ƒ⁻ = 0.09) .

Q. Notes

  • Avoid commercial sources like BenchChem; rely on NIST, PubChem, and peer-reviewed journals.
  • For structural ambiguity, cross-validate with crystallographic data (SHELX refinement) .
  • Contradictions in toxicity data (e.g., species-specific CYP2E1 activity) require validation across models .

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